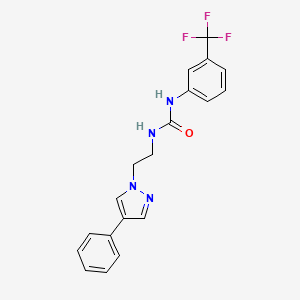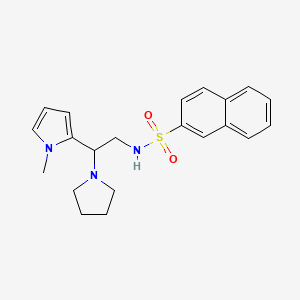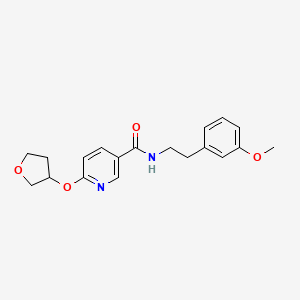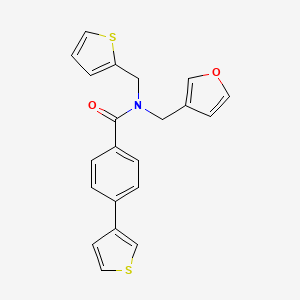![molecular formula C21H24ClN3O4S2 B2553714 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252910-31-8](/img/structure/B2553714.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H24ClN3O4S2 and its molecular weight is 482.01. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) synthesized analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with one compound showing potent inhibitory activities. This highlights the compound's potential in cancer therapy by inhibiting essential enzymes for DNA synthesis in cancer cells. The nonclassical analogues demonstrated moderate potency against human TS, indicating their potential as therapeutic agents (Gangjee et al., 2008).
Crystal Structure Analysis for Drug Design
Research conducted by Subasri et al. (2016, 2017) on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provided insights into the molecular conformation and intramolecular interactions. These studies contribute to the understanding of how such compounds can be designed for better drug efficacy and stability by analyzing their structural conformations (Subasri et al., 2016; Subasri et al., 2017).
Antimicrobial Activity
A study by Abdel-rahman et al. (2002) focused on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines. They reported that certain compounds exhibited in vitro antimicrobial activities, suggesting the potential use of such molecules in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Vibrational Spectroscopic Signatures
Jenepha Mary et al. (2022) characterized the antiviral active molecule through Raman and Fourier transform infrared spectroscopy, comparing experimental results with ab initio calculations. This study provides a basis for understanding the electronic and structural properties of such compounds, which is critical for their development as antiviral agents (Jenepha Mary et al., 2022).
Synthesis and Pharmacological Evaluation
Siddiqui et al. (2014) synthesized N-substituted oxadiazole derivatives and evaluated their antibacterial potential, highlighting the broad scope of chemical modifications to enhance biological activity. Their work illustrates the compound's versatility in being structurally modified to target various bacterial strains, demonstrating its potential as a scaffold for developing new antibacterial agents (Siddiqui et al., 2014).
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S2/c1-12(2)5-7-25-20(27)19-14(6-8-30-19)24-21(25)31-11-18(26)23-15-9-13(22)16(28-3)10-17(15)29-4/h6,8-10,12H,5,7,11H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCFPBVWQDNXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine](/img/structure/B2553633.png)



![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)


![Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)
![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)



![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide](/img/structure/B2553654.png)